molecular formula C5H8N4 B3191496 4-Hydrazinyl-2-methylpyrimidine CAS No. 54759-99-8

4-Hydrazinyl-2-methylpyrimidine

Cat. No.: B3191496
CAS No.: 54759-99-8
M. Wt: 124.14 g/mol
InChI Key: KNVSBPFSYSUJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazinyl-2-methylpyrimidine is a pyrimidine derivative featuring a hydrazine (-NH-NH₂) group at position 4 and a methyl (-CH₃) group at position 2. This analog is synthesized via nucleophilic substitution of 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate, yielding 65% with a melting point of 413 K . The crystal structure of this analog is planar, stabilized by N–H···N hydrogen bonds forming supramolecular chains .

Properties

CAS No.

54759-99-8

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

(2-methylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C5H8N4/c1-4-7-3-2-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9)

InChI Key

KNVSBPFSYSUJOT-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)NN

Canonical SMILES

CC1=NC=CC(=N1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The general reaction scheme is as follows:

    Starting Material: 2-Methylpyrimidine

    Reagent: Hydrazine hydrate

    Solvent: Ethanol

    Conditions: Reflux

The reaction proceeds through nucleophilic substitution, where the hydrazine group replaces a hydrogen atom on the pyrimidine ring, resulting in the formation of this compound.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while substitution reactions can produce a wide range of substituted pyrimidines.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties

Compound Name Substituents (Position) Melting Point (K) Crystal Structure Features Key Interactions
4-Hydrazino-2-(methylsulfanyl)pyrimidine Hydrazinyl (4), methylsulfanyl (2) 413 Planar molecule, R₂²(8) motifs N–H···N hydrogen bonds
4-Methyl-6-phenylpyrimidin-2-amine Methyl (4), phenyl (6), amine (2) Not reported Non-planar (dihedral angles: 29.41°, 46.32°) π-π stacking
2-Amino-4-methylpyrimidine Amino (2), methyl (4) Not reported Market data available (industrial use) N/A
2-Arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl) hydrazines Hydrazine (2), methyl (4), phenyl (6) Not reported Not reported Antimicrobial activity

Key Observations :

  • Planarity vs. Non-planarity: The hydrazine-substituted analog () adopts a planar conformation due to hydrogen bonding, whereas phenyl-substituted derivatives () exhibit significant ring twisting (dihedral angles up to 46.32°), affecting molecular packing .
  • Substituent Effects : Methylsulfanyl groups () enhance electrophilicity at position 4, facilitating hydrazine substitution, while phenyl groups () introduce steric hindrance and π-π interactions .

Key Observations :

  • Hydrazine Substitution: High yields (65%) are achieved via nucleophilic substitution in methanol (), while hydrazone formation () requires reflux conditions but offers higher yields (70–85%) .
  • Functional Group Compatibility : Methyl and phenyl groups enhance stability during synthesis, whereas bulkier substituents (e.g., piperidin-1-yl in ) may require specialized conditions .

Key Observations :

  • Antimicrobial Potential: Hydrazine-containing pyrimidines () show comparable efficacy to standard antibiotics, suggesting 4-Hydrazinyl-2-methylpyrimidine may share similar properties .
  • Therapeutic Versatility : Hydrazine derivatives () are used in hypertension management, highlighting the pharmacophore’s adaptability .

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